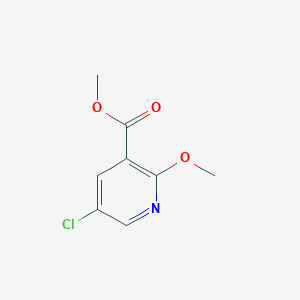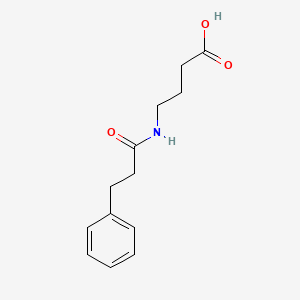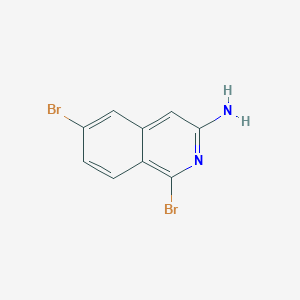
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both chlorine and fluorine atoms, as well as a trifluoromethyl group
Mecanismo De Acción
Target of Action
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is a unique anti-metabolic drug
Mode of Action
As an anti-metabolic drug, it likely works by mimicking the cellular metabolites, thereby inhibiting the enzymes involved in dna and rna synthesis, which in turn prevents the cancer cell division and growth .
Biochemical Pathways
Given its classification as an anti-metabolic drug, it can be inferred that it affects the pathways involved in dna and rna synthesis, thereby disrupting the cell cycle and inhibiting the growth and proliferation of cancer cells .
Result of Action
This compound has been found to have significant therapeutic effects in the treatment of various cancers . By inhibiting the enzymes involved in DNA and RNA synthesis, it prevents the division and growth of cancer cells, thereby slowing down or stopping the progression of the disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Material: The synthesis often begins with 2-amino-4,6-dichloropyrimidine.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Boronic acids, palladium acetate (Pd(OAc)₂), and triphenylphosphine (PPh₃) in a solvent like tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Suzuki-Miyaura Coupling:
Aplicaciones Científicas De Investigación
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and viral infections.
Agrochemicals: The compound is used in the development of herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar structure but lacks the trifluoromethyl group.
2,4,6-Trichloro-5-fluoropyrimidine: Contains an additional chlorine atom.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar but lacks the fluorine atom at the 5-position.
Uniqueness
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules with specific biological activities.
Propiedades
IUPAC Name |
4,6-dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F4N2/c6-2-1(8)3(7)13-4(12-2)5(9,10)11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRZQFAZUSRNRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1317271.png)


![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1317276.png)
